2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3, a thioether-linked ethanone moiety at position 6, and a 4-methylpiperidinyl ketone substituent. This structure combines aromatic, electron-donating methoxy groups with a sulfur-containing linkage and a bulky piperidine derivative, which may enhance its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14-8-10-25(11-9-14)20(27)13-30-19-7-6-18-22-23-21(26(18)24-19)15-4-5-16(28-2)17(12-15)29-3/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCKCTKUCQIFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole and pyridazine core, which are known for their pharmacological properties.
Chemical Structure and Synthesis
The compound can be broken down into several key components:
- Triazole Ring : Known for its role in various biological activities including anti-cancer and anti-inflammatory effects.
- Pyridazine Core : Often linked with neuroprotective and anti-tumor properties.
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding to biological targets.
- Thioether Linkage : Contributes to the compound's reactivity and biological interactions.
The synthesis typically involves multi-step organic reactions, often utilizing microwave-assisted techniques to enhance yield and reduce reaction time. The general synthetic route includes:
- Formation of the triazole ring.
- Introduction of the pyridazine moiety.
- Addition of the dimethoxyphenyl group and thioether linkage.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing a range of potential therapeutic effects:
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases or receptors involved in cancer cell proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Case Studies : In vitro studies demonstrated that derivatives with similar structures had IC50 values ranging from 6.2 μM against colon carcinoma cells to 27.3 μM against breast cancer cell lines .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity:
- Targeting COX Enzymes : Compounds with similar scaffolds have been reported to selectively inhibit COX-II enzymes, which play a crucial role in inflammatory processes .
- Research Findings : A study highlighted that certain derivatives exhibited IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory potential .
Comparative Analysis of Related Compounds
To better understand the biological implications of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Triazole derivative | Anticancer | 6.2 |
| Compound B | Pyridazine derivative | Anti-inflammatory | 0.011 |
| Compound C | Thiazole linked compound | Antimicrobial | 17.5 |
This table illustrates how variations in chemical structure can significantly influence biological activity.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anti-cancer properties. The incorporation of a triazolo-pyridazine moiety is associated with the inhibition of various cancer cell lines. For instance, derivatives of pyridazine have demonstrated cytotoxic effects against breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-Diabetic Potential
Compounds that include the triazolo-pyridazine framework have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies suggest that this compound may enhance insulin secretion and improve glycemic control, making it a candidate for diabetes treatment.
Antimicrobial Properties
The compound's thioether linkage is hypothesized to contribute to its antimicrobial activity. Research has shown that similar thio-containing compounds can inhibit bacterial growth and biofilm formation. This suggests potential applications in treating infections caused by resistant strains of bacteria.
Neuroprotective Effects
Preliminary studies indicate that derivatives containing piperidine rings may exert neuroprotective effects. These compounds could be beneficial in neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Case Study 1: Anti-Cancer Screening
A study evaluating the anti-cancer activity of various triazolo-pyridazines found that a derivative similar to the compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.
Case Study 2: DPP-IV Inhibition
In a preclinical trial assessing the anti-diabetic effects of related compounds, one derivative demonstrated significant DPP-IV inhibitory activity with an IC50 of 120 nM, leading to improved insulin sensitivity in Zucker diabetic fatty rats.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Core Heterocycle Variations: The target compound’s triazolo[4,3-b]pyridazine core differs from triazolo[3,4-b]thiadiazole analogs (e.g., Compounds 9a, 18d), which replace pyridazine with a thiadiazole ring. This substitution alters electronic properties and binding affinities—pyridazine derivatives may exhibit better π-π stacking in enzyme active sites . AZD5153 shares the triazolo[4,3-b]pyridazine core but uses a phenoxyethyl-piperidine substituent instead of a thioether linkage, highlighting the importance of linker flexibility in bromodomain inhibition .
Similar substituents in Compound 9a () suggest improved stability over mono-methoxy analogs . The thioether linkage (vs. oxygen in CAS 1204296-37-6) increases lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility .
Pharmacological Potential: While AZD5153 demonstrates validated bromodomain inhibition, the target compound’s 4-methylpiperidinyl ketone group may confer distinct selectivity profiles, as piperidine derivatives are common in CNS-targeting drugs .
Q & A
Q. What are the standard synthetic routes and critical optimization parameters for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the triazolopyridazine core via cyclization of hydrazine derivatives with carbonyl intermediates under reflux conditions in ethanol or acetonitrile .
- Step 2 : Introduction of the thioether group using nucleophilic substitution with 2-chloro-1-(4-methylpiperidin-1-yl)ethanone in dimethylformamide (DMF) with potassium carbonate as a base .
- Optimization : Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are essential for characterizing structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What in vitro biological screening approaches are recommended for preliminary pharmacological evaluation?
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme Inhibition : Fluorometric assays targeting kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) to identify mechanism-of-action .
- Dose-Response Analysis : IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the dimethoxyphenyl group?
- Systematic Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups to assess electronic effects on reactivity .
- Control Experiments : Compare yields under identical conditions (solvent, temperature) to isolate substituent-specific effects. For example, 4-methoxyphenyl analogs show 15% higher yields than nitro-substituted derivatives due to enhanced intermediate stability .
- Statistical Analysis : Use ANOVA to identify significant variables (p < 0.05) and optimize via response surface methodology (RSM) .
Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6). The triazolopyridazine core shows strong binding affinity (ΔG = -9.2 kcal/mol) via π-π stacking with Phe228 .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. For example, increased lipophilicity (clogP > 3) correlates with improved antimicrobial activity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to validate docking results .
Q. How to design experiments to elucidate the oxidation mechanism of the thioether moiety?
- Reaction Monitoring : Use TLC and HPLC to track oxidation products (sulfoxides/sulfones) formed with H₂O₂ or mCPBA .
- Kinetic Studies : Measure rate constants (k) under varying pH (4–10) and temperatures (25–60°C). Sulfoxide formation predominates at pH 7.4 (k = 0.12 min⁻¹) .
- Isotopic Labeling : Employ ³⁴S-labeled compounds to confirm sulfur oxidation pathways via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
